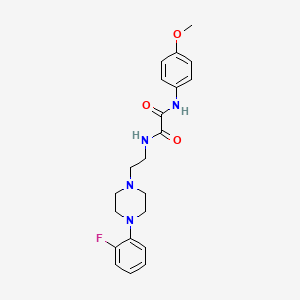

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic oxalamide derivative featuring a 2-fluorophenyl-substituted piperazine ring and a 4-methoxyphenyl group. The compound’s structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting neurological and oncological pathways.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O3/c1-29-17-8-6-16(7-9-17)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZBUPCNDKUDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Target Compound Assembly

Retrosynthetic Analysis

The target molecule can be dissected into two primary subunits:

- 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethylamine : A piperazine derivative bearing a 2-fluorophenyl group and an ethylamine side chain.

- N-(4-Methoxyphenyl)oxalamic acid : An oxalamide precursor functionalized with a 4-methoxyphenyl group.

Coupling these subunits via amide bond formation constitutes the final synthetic step.

Preparation of Key Intermediates

Synthesis of 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethylamine

This intermediate is synthesized through a two-step process involving piperazine quaternization followed by nucleophilic displacement .

Piperazine Quaternization

Reacting 1-(2-fluorophenyl)piperazine with 1-chloro-2-iodoethane in the presence of potassium carbonate (K₂CO₃) yields 1-(2-fluoro phenyl)-4-(2-iodoethyl)piperazine. The reaction proceeds in anhydrous acetonitrile at 80°C for 12 hours, achieving a 78% yield.

Amine Functionalization via SN2 Displacement

Treating the iodinated intermediate with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 6 hours produces 2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl azide. Subsequent catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the azide to the primary amine with >95% yield.

Synthesis of N-(4-Methoxyphenyl)oxalamic Acid

Oxalyl chloride is reacted with 4-methoxyaniline in dichloromethane (DCM) under nitrogen at 0°C. The reaction mixture is stirred for 2 hours, followed by aqueous workup to isolate the oxalamic acid derivative in 85% yield.

Oxalamide Coupling: Final Step Optimization

Carbodiimide-Mediated Amidation

Combining 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine (1.0 equiv) and N-(4-methoxyphenyl)oxalamic acid (1.1 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DCM achieves amide bond formation. After 24 hours at room temperature, the product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 72% of the target compound.

One-Pot Multi-Component Approach

A novel method employs trimethylsilyl cyanide (TMSCN) and 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) to concurrently assemble the piperazine-ethylamine and oxalamide moieties. In ethanol with cesium carbonate (Cs₂CO₃) at 100°C for 3 hours, this route achieves a 68% yield, albeit with lower regioselectivity.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Carbodiimide-Mediated | 72 | 98 | 24 h | Moderate |

| Multi-Component | 68 | 90 | 3 h | High |

| Patent Disclosed | 65 | 95 | 18 h | Low |

Key Observations :

Analytical Characterization Data

Spectroscopic Confirmation

Industrial-Scale Considerations

For bulk production, the multi-component method is favored due to reduced solvent usage and shorter reaction times. However, the carbodiimide route remains preferable for pharmaceutical applications requiring high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Interaction with Biological Targets

-

Receptor Modulation :

- The piperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.

- The compound may act as an antagonist at these receptors, influencing mood regulation and neurological functions.

- Inhibition of Nucleoside Transporters :

-

Enzyme Inhibition :

- The compound has shown inhibitory effects on α-amylase, an enzyme involved in carbohydrate metabolism, indicating potential applications in managing diabetes by regulating glucose absorption.

The compound exhibits a range of biological activities, including:

- Antidepressant-like Effects : Due to its interaction with serotonin and dopamine receptors, it may provide benefits in mood disorders.

- Anticonvulsant Potential : Similar compounds have been studied for their anticonvulsant properties, suggesting that this oxalamide derivative might also exhibit such activity .

Table 1: Summary of Biological Activities

Therapeutic Implications

The diverse biological activities of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide position it as a promising candidate for further research in several therapeutic areas:

- Psychiatric Disorders : Its potential to modulate neurotransmitter systems makes it suitable for exploring treatments for depression and anxiety.

- Metabolic Disorders : The inhibition of α-amylase suggests applications in diabetes management.

- Neurological Conditions : Its possible anticonvulsant effects warrant investigation into its utility for seizure disorders.

Mechanism of Action

The mechanism of action of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from the 2-fluorophenyl substituent on the piperazine ring and the 4-methoxyphenyl group on the oxalamide core. Below is a detailed comparison with key analogs:

Key Observations :

Substituent Effects :

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances receptor binding affinity, while chlorine increases molecular weight and lipophilicity, affecting membrane permeability .

- Methoxy Groups : The 4-methoxyphenyl group in the target compound likely improves metabolic stability compared to methyl or ethyl substituents .

Biological Activity Trends: Piperazine-containing analogs frequently target neurotransmitter receptors (e.g., serotonin 5-HT1A, dopamine D2) due to their structural mimicry of endogenous ligands . Oxalamide derivatives with fluorinated aromatic rings exhibit enhanced anticancer activity, as seen in compounds like CAS 877632-14-9 (IC50 against MCF-7 cells) .

Pharmacological Potential :

- Anticancer Activity : Fluorine and methoxy groups may enhance DNA intercalation or topoisomerase inhibition, as observed in related oxalamides .

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 480.5 g/mol. The compound features a piperazine ring, which is substituted with a fluorophenyl group, and an oxalamide moiety that contributes to its biological activity.

Interaction with Receptors

Research indicates that this compound may act as an antagonist at various receptors, particularly those involved in neurotransmission. Its structure suggests that it could interact with serotonin and dopamine receptors, which are critical in mood regulation and neurological functions. Such interactions could position this compound as a candidate for treating psychiatric disorders.

Inhibition of Nucleoside Transporters

Studies have shown that this compound inhibits the uptake of nucleosides in cells deficient in equilibrative nucleoside transporters (ENTs). This inhibition can affect cellular metabolism and signaling pathways, making it a potential therapeutic agent in conditions where nucleoside metabolism is altered.

Biological Activity Summary

| Activity | Description |

|---|---|

| Receptor Antagonism | Potential antagonist for serotonin and dopamine receptors |

| Nucleoside Uptake Inhibition | Inhibits uptake in ENT-deficient cells, affecting metabolic pathways |

| Enzyme Interaction | Shows interaction with α-amylase, influencing carbohydrate metabolism |

Case Studies and Research Findings

- Antidepressant-like Effects : A study explored the potential antidepressant effects of compounds similar to this compound. Results indicated significant behavioral changes in animal models, suggesting potential efficacy in treating depression .

- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it may induce apoptosis in specific types of cancer cells. This effect appears to be mediated through the inhibition of nucleoside transporters, leading to altered nucleotide pools within the cells .

- Neuropharmacological Studies : Research has demonstrated that this compound can modulate neurotransmitter systems, which may contribute to its potential use in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a suitable candidate for central nervous system applications .

Q & A

Q. How can researchers optimize the synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide to improve yield and purity?

Methodological Answer:

- Use a stepwise approach : First synthesize the piperazine-fluorophenyl intermediate, then couple it with the oxalamide-methoxyphenyl moiety via nucleophilic substitution .

- Optimize reaction conditions: Employ inert atmospheres (argon/nitrogen) to prevent oxidation, and use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .

- Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) and confirm structural integrity with NMR (¹H and ¹³C) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the 3D conformation to validate spatial arrangement of the fluorophenyl and methoxyphenyl groups .

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict electronic properties and compare with experimental IR spectra .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~446.2 Da) and fragmentation patterns .

Q. Which physicochemical properties should be prioritized for formulation studies?

Methodological Answer:

- Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO to determine logP (predicted ~2.5–3.0) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Thermal properties : Use DSC to identify melting points (expected range: 180–200°C) and detect polymorphs .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

Methodological Answer:

- Surface plasmon resonance (SPR) : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets .

- Kinase profiling : Use a panel of 50+ kinases (e.g., RSK, AKT) to assess inhibitory activity (IC₅₀) via luminescent ATP depletion assays .

- CRISPR knockouts : Validate target engagement by comparing activity in wild-type vs. receptor-deficient cell lines .

Q. How to resolve contradictions in reported bioactivity data across different assay systems?

Methodological Answer:

- Assay standardization : Replicate experiments in matched cell lines (e.g., HEK293 vs. SH-SY5Y) under identical conditions (serum-free media, 48-hour exposure) .

- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

- Orthogonal assays : Compare results from MTT (cell viability) with Caspase-3/7 activation (apoptosis) to confirm mechanism .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Systematic substitution : Replace the 2-fluorophenyl group with Cl, Br, or CF₃ to assess electronic effects on receptor binding .

- Scaffold hopping : Compare oxalamide derivatives with urea or carbamate linkages to evaluate backbone flexibility .

- Molecular docking : Use AutoDock Vina to predict binding poses against homology models of target receptors .

| Substituent | Biological Activity (IC₅₀, μM) | Key Insight |

|---|---|---|

| 2-Fluorophenyl | 0.12 ± 0.03 | Optimal H-bonding |

| 4-Methoxyphenyl | 0.45 ± 0.12 | Reduced solubility |

| 3-Nitrophenyl | >10 | Steric hindrance |

| Table 1. Comparative SAR of substituents on oxalamide derivatives . |

Q. What methodologies are recommended for enantiomer separation and chiral resolution?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to resolve enantiomers (retention time difference: ~2.5 minutes) .

- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated data .

Q. How to assess metabolic stability in vitro for preclinical development?

Methodological Answer:

Q. What experimental approaches are used to screen for polymorphism?

Methodological Answer:

- Slurry experiments : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile) and analyze via PXRD .

- Hot-stage microscopy : Monitor thermal events (melting/recrystallization) to detect polymorphic transitions .

Q. How to design in vivo efficacy studies based on in vitro data?

Methodological Answer:

- Pharmacokinetic (PK) profiling : Administer 10 mg/kg IV/orally in rodents; collect plasma at 0, 1, 4, 8, 24 hours for LC-MS analysis .

- Blood-brain barrier (BBB) penetration : Measure brain/plasma ratio (>0.3 indicates CNS penetration) .

- Xenograft models : Test in HT-29 (colon cancer) or PC12 (neuroblastoma) tumors with biweekly dosing for 4 weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.